molecular formula C17H25N3O B024110 [6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine CAS No. 769917-29-5

[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine

Cat. No. B024110
M. Wt: 287.4 g/mol
InChI Key: FIFQJYUSSPRJIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, such as organosuperbases, involves efficient methods starting from N,N'-dialkylthioureas and 3-hydroxy-2-butanone, leading to compounds with high basicity and unique structural features (Kunetskiy et al., 2012). These syntheses highlight the versatility of imidazole chemistry, enabling the incorporation of various substituents to modulate the molecule's properties.

Molecular Structure Analysis

Imidazole-based molecules exhibit complex molecular structures, as demonstrated in compounds like bisphenol imidazoles, where crystal packing is influenced by electrostatic and weak interactions, contributing to their stability and potential intermolecular interactions (Nath & Baruah, 2012). These structural insights are crucial for understanding the reactivity and interaction potential of imidazole derivatives.

Chemical Reactions and Properties

Imidazole compounds participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, the synthesis of imidazo[1,2-a]pyridines involves palladium-catalyzed cascade reactions, showcasing the ability of imidazole derivatives to engage in complex transformations (Zhang, Zhang, & Fan, 2016). These reactions are fundamental for the development of new compounds with desired biological or physical properties.

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystallinity, can vary widely depending on the specific substituents and molecular structure. For example, studies on solid-phase synthesis and structural characterization highlight the importance of molecular interactions in determining the physical properties of these compounds (Karskela & Lönnberg, 2006).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and participation in hydrogen bonding, are critical for their function and application. The basicity and stability of organosuperbases derived from imidazole, for instance, are influenced by the substituents on the imino nitrogen, affecting their potential applications in catalysis and organic synthesis (Kunetskiy et al., 2012).

Safety And Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of novel imidazole-containing compounds with improved therapeutic properties.

properties

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQJYUSSPRJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Narasimhan, D Sharma, P Kumar - Medicinal Chemistry Research, 2011 - Springer
Imidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications. This created interest in …
Number of citations: 220 link.springer.com

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